molecular formula C13H13NO3S B11790419 Methyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Methyl2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11790419
M. Wt: 263.31 g/mol
InChI Key: KFZYJKZDZGYWFA-UHFFFAOYSA-N
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Description

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a benzoate ester derivative featuring a methoxy group at the 2-position of the aromatic ring and a 2-methylthiazole substituent at the 5-position. The thiazole moiety, a heterocyclic ring containing sulfur and nitrogen, confers unique electronic and steric properties to the compound.

Properties

Molecular Formula

C13H13NO3S

Molecular Weight

263.31 g/mol

IUPAC Name

methyl 2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C13H13NO3S/c1-8-14-11(7-18-8)9-4-5-12(16-2)10(6-9)13(15)17-3/h4-7H,1-3H3

InChI Key

KFZYJKZDZGYWFA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate typically involves the reaction of 2-methylthiazole with methyl 2-methoxy-5-bromobenzoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring and methoxy group undergo oxidation under controlled conditions. Key findings include:

Reaction TypeReagents/ConditionsProducts FormedReference
Thiazole ring oxidationHydrogen peroxide (30%) in acetic acid, 60°C, 6 hrsSulfoxide derivatives (e.g., sulfoxides at the sulfur atom)
Methoxy group oxidationm-Chloroperbenzoic acid (mCPBA) in dichloromethaneDemethylation to phenolic derivatives

Mechanistic Insight : Oxidation of the thiazole sulfur proceeds via electrophilic attack, forming sulfoxides, while methoxy groups are demethylated to hydroxyl groups through acid-catalyzed hydrolysis .

Reduction Reactions

Reductive transformations primarily target the ester and thiazole functionalities:

Reaction TypeReagents/ConditionsProducts FormedReference
Ester reductionLiAlH₄ in THF, 0°C to RT, 4 hrsBenzyl alcohol derivatives
Thiazole ring reductionPd/C with H₂ (1 atm), ethanolPartial saturation of thiazole ring

Notable Example : Reduction with LiAlH₄ converts the ester group to a hydroxymethyl moiety, yielding 2-methoxy-5-(2-methylthiazol-4-yl)benzyl alcohol .

Substitution Reactions

The bromo or chloro substituents in precursor compounds enable nucleophilic substitutions:

Reaction TypeReagents/ConditionsProducts FormedReference
Nucleophilic aromatic substitution (NAS)Sodium aminosulfinate, CuBr catalyst, THF, 50°C, 10 hrsSulfamoyl-substituted derivatives
Methoxy group displacementKOtBu in DMF, aryl halidesAryl ether derivatives

Case Study : Substitution of methyl 2-methoxy-5-bromobenzoate with 2-methylthiazole under palladium catalysis forms the title compound via Suzuki-Miyaura coupling (yield: 82–89%).

Cross-Coupling Reactions

Palladium-mediated coupling reactions are central to synthesizing analogs:

Reaction TypeReagents/ConditionsProducts FormedReference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Amino-substituted analogs

Key Data : Cross-coupling with arylboronic acids achieves yields of 75–92%, depending on steric and electronic effects of substituents.

Hydrolysis and Esterification

The ester group is hydrolyzed to carboxylic acids or trans-esterified:

Reaction TypeReagents/ConditionsProducts FormedReference
Acidic hydrolysisHCl (6M), reflux, 8 hrs2-Methoxy-5-(2-methylthiazol-4-yl)benzoic acid
Alkaline hydrolysisNaOH (2M), ethanol, 70°C, 3 hrsSodium salt of the carboxylic acid

Applications : Hydrolysis products serve as intermediates for antitumor agents, as demonstrated in cytotoxicity studies against melanoma (LOX IMVI, GI₅₀ = 0.312 μM) .

Mechanistic and Stability Studies

  • Thermal Stability : Decomposes above 200°C, forming CO₂ and thiazole fragments.

  • Photodegradation : UV irradiation in methanol generates sulfonic acid derivatives via radical intermediates .

Scientific Research Applications

Antioxidative Activity

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exhibits significant antioxidative effects, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of preventing chronic diseases associated with oxidative damage. The antioxidative activity is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit cyclin-dependent kinases (CDKs), which are critical for cancer cell growth and survival.
  • Receptor Interaction : It can bind to specific receptors or proteins, influencing their activity and leading to various physiological effects.

Anticancer Potential

Research indicates that methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has promising anticancer properties:

  • Antiproliferative Activity : Studies have shown that derivatives with methoxy groups demonstrate significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate have been effective against melanoma and prostate cancer cells .

Table 1: Anticancer Activity of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Cancer Cell LineIC50 (µM)Mechanism of Action
A375 (Melanoma)0.05Inhibition of tubulin polymerization
PC3 (Prostate)0.08Induction of apoptosis
  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicates that specific substitutions significantly affect biological activity. Electron-withdrawing groups enhance cytotoxicity against cancer cells.

Antimicrobial Efficacy

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has demonstrated antimicrobial properties:

  • Inhibition of Bacterial Growth : The compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy is attributed to its ability to interfere with essential biochemical pathways in bacteria .

Table 2: Antimicrobial Activity of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus10 µg/mL
P. aeruginosa15 µg/mL

Case Study 1: Efficacy Against Prostate Cancer

A study evaluated the efficacy of methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate in treating prostate cancer. Results indicated a tumor growth inhibition rate of approximately 30% after a treatment duration of three weeks at a dosage of 15 mg/kg. The compound's ability to overcome P-glycoprotein-mediated drug resistance was highlighted as a significant advantage in this context.

Case Study 2: Melanoma Treatment

Another investigation focused on the treatment of melanoma using compounds related to methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate. These compounds exhibited substantial cytotoxicity against A375 melanoma cells with IC50 values in the nanomolar range, indicating their potential as effective therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Comparison with Alkyl Benzoates (e.g., Methyl Benzoate, Ethyl Benzoate)
  • Structural Differences: Unlike simple alkyl benzoates (e.g., methyl or ethyl benzoate), the target compound incorporates a methoxy group and a methylthiazole substituent.
  • Reactivity: The thiazole ring may increase susceptibility to nucleophilic attack or metabolic degradation compared to unsubstituted alkyl benzoates. For example, ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization due to electron-donating amino groups, whereas the thiazole substituent in the target compound might reduce electron density at the ester carbonyl, slowing hydrolysis .
Comparison with Thiazole-Containing Derivatives
  • 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol: This benzothiazole derivative () shares a methoxy-substituted aromatic ring but lacks the ester functionality. The chloro and hydroxyl groups in this compound enhance hydrogen bonding and π-π interactions, stabilizing its crystal structure. In contrast, the methyl ester in the target compound may improve lipophilicity, favoring membrane permeability in biological systems .

Biodegradation Pathways

Microbial degradation studies () highlight that Rhodococcus sp. CS-1 degrades aromatic compounds via benzoate pathways. The methylthiazole substituent in the target compound could introduce steric hindrance or electronic effects that slow degradation compared to simpler benzoates like salicylic acid (pKa 3.0) or unsubstituted benzoic acid (pKa 4.2). These differences in pKa and substituent chemistry influence intracellular pH measurements and microbial metabolic efficiency .

Data Table: Key Properties of Methyl 2-Methoxy-5-(2-Methylthiazol-4-yl)benzoate and Analogues

Compound Molecular Weight (g/mol) Key Substituents Reactivity/Stability Insights Biodegradation Potential
Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate ~263.3 (estimated) Methoxy, methylthiazole Moderate hydrolysis resistance; bioactivity likely Likely slower due to thiazole
Methyl benzoate 136.15 None High ester hydrolysis rate Rapid microbial degradation
Ethyl 4-(dimethylamino)benzoate 207.26 Dimethylamino High polymerization reactivity Moderate degradation
2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol 295.76 Chloro, methoxy, hydroxyl High crystallinity; hydrogen bonding Limited data

Research Findings and Contradictions

  • Reactivity Paradox: While ethyl 4-(dimethylamino)benzoate outperforms methacrylates in polymerization (), the thiazole substituent’s electron-withdrawing effects might counteract similar advantages in the target compound.
  • Degradation Efficiency : shows that 13% of microbial unigenes are involved in benzoate pathways, but steric hindrance from the thiazole ring could reduce this efficiency, as seen in hindered aromatic systems .

Biological Activity

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has the molecular formula C13H13N1O3SC_{13}H_{13}N_{1}O_{3}S and a molecular weight of approximately 269.31 g/mol. The compound features a methoxy group and a thiazole ring , which are crucial for its biological activities. The thiazole moiety is known for its role in various biochemical pathways, enhancing the compound's potential as a pharmaceutical agent .

Antitumor Effects

Research indicates that methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exhibits antitumor properties . It may inhibit specific enzymes involved in cancer cell proliferation, suggesting its potential use in cancer therapy . The mechanism of action likely involves interactions with molecular targets, modulating their activity to exert therapeutic effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies have shown that derivatives of thiazole compounds exhibit moderate to excellent antimicrobial activity against various pathogens . This activity is attributed to the structural features of the thiazole ring, which enhance lipophilicity and facilitate interaction with microbial membranes.

Antioxidative Activity

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate has demonstrated antioxidative effects , which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of preventing chronic diseases associated with oxidative damage .

The biological activity of methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is primarily mediated through:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth and survival, such as cyclin-dependent kinases (CDKs) .
  • Receptor Interaction : It may bind to specific receptors or proteins, influencing their activity and leading to various physiological effects .

Case Studies and Research Findings

Several studies have explored the biological activity of methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate and related compounds:

  • Antiproliferative Activity : A study demonstrated that derivatives with methoxy groups showed significant antiproliferative activity against cancer cell lines, indicating the importance of substituents in enhancing biological efficacy .
  • Structure-Activity Relationship (SAR) : Research on thiazole derivatives indicated that specific substitutions on the thiazole ring significantly affect biological activity. For instance, electron-withdrawing groups enhance cytotoxicity against cancer cells .
  • Comparative Analysis : A comparative study highlighted that compounds similar to methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate exhibited varying degrees of biological activity based on structural differences, emphasizing the need for tailored modifications to optimize therapeutic outcomes .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cancer cell proliferation
AntimicrobialModerate to excellent activity against pathogens
AntioxidativeProtection against oxidative stress
Enzyme InhibitionInhibition of CDKs and other enzymes

Q & A

Basic: What synthetic methodologies are effective for synthesizing Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate?

Methodological Answer:
The synthesis typically involves coupling a benzoate precursor with a thiazole moiety. Key steps include:

Precursor Functionalization : Start with methyl 2-methoxy-5-nitrobenzoate (or similar derivatives) and reduce the nitro group to an amine for subsequent coupling .

Thiazole Coupling : Use a Suzuki-Miyaura or Ullmann coupling to attach the 2-methylthiazole group to the benzoate scaffold. For example, describes coupling via nucleophilic substitution or cyclization using POCl₃ .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.

Example Reaction Conditions from :

StepReagents/ConditionsYieldCharacterization Methods
CyclizationPOCl₃, 120°C, 4h62–88%IR (C=O, C=N peaks), LC-MS
PurificationEthanol/water recrystallization41–88%Melting point, Elemental analysis

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, thiazole C=N at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.5–8.0 ppm), and thiazole protons (δ ~2.5 ppm for CH₃) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 278.3) and purity (>95%) .
  • Elemental Analysis : Validate C, H, N, S content (±0.4% theoretical) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from light and incompatible materials (strong acids/bases) .
  • PPE : Use nitrile gloves, lab coats, and NIOSH-approved respirators (P95 for dust) .
  • Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice .

Advanced: How can reaction conditions be optimized to address low yields?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for coupling efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility .
  • DOE (Design of Experiments) : Vary temperature (80–140°C), time (2–12h), and stoichiometry (1:1–1:2 ratio) to identify optimal conditions .

Example Optimization from :

VariableRange TestedImpact on Yield
Reaction Temperature100–140°CMax yield at 120°C
POCl₃ Equivalents1.0–2.5 eqOptimal at 1.5 eq

Advanced: How to resolve discrepancies between spectroscopic data and expected structure?

Methodological Answer:

Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., ’s thiazole derivatives) .

X-ray Crystallography : Use SHELX software for crystal structure determination to resolve ambiguities (e.g., confirming thiazole orientation) .

High-Resolution MS : Rule out isotopic or adduct interference in LC-MS .

Advanced: What computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., microbial enzymes) based on thiazole’s known antimicrobial role .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with bioactivity using datasets from .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., LogP ~2.5, high GI absorption) .

Advanced: How to design bioactivity assays for antimicrobial evaluation?

Methodological Answer:

Broth Microdilution (CLSI Guidelines) :

  • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Prepare serial dilutions (1–128 µg/mL) in Mueller-Hinton broth.

Time-Kill Assays : Monitor bacterial viability over 24h to assess bactericidal vs. bacteriostatic effects .

Cytotoxicity Screening : Use MTT assay on mammalian cells (e.g., HEK293) to confirm selectivity .

Example Data from (Analog Compounds):

CompoundMIC (µg/mL)Cytotoxicity (IC₅₀, µg/mL)
5-(2-Methylthiazol-4-yl) analog8–32>64

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